2-Éthylbenzimidazole

Vue d'ensemble

Description

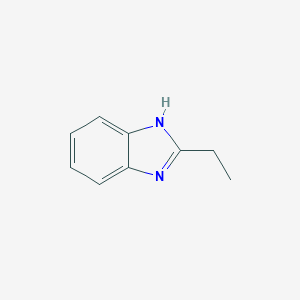

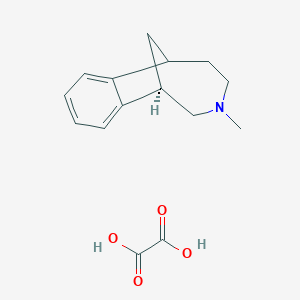

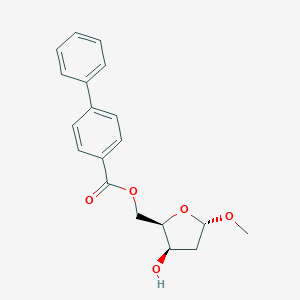

2-Ethylbenzimidazole (2-EBI) is an aromatic heterocyclic compound that has been used in a variety of applications, ranging from synthetic organic chemistry to medicinal chemistry. It is a benzimidazole derivative with an ethyl substituent at the 2-position. 2-EBI has been widely studied in the past few decades due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Inhibition de la corrosion

2-Éthylbenzimidazole : a été identifié comme un puissant inhibiteur de corrosion, en particulier pour les métaux et les alliages dans des environnements corrosifs agressifs . Son application est cruciale pour protéger les machines et les infrastructures industrielles des effets néfastes de la corrosion, ce qui prolonge leur durée de vie et maintient leur intégrité structurelle.

Chimie médicinale

Dans le domaine des pharmaceutiques, les dérivés du 2-éthylbenzimidazole présentent un large spectre d'activités biologiques. Ils sont essentiels au développement de nouveaux agents thérapeutiques, avec des applications allant des traitements anticancéreux et antiviraux aux traitements antidiabétiques . Cette polyvalence en fait un composé précieux dans la conception et la découverte de médicaments.

Chimie des matériaux

Le composé joue un rôle important dans la chimie des matériaux, où il contribue à la synthèse et à la fonctionnalisation des matériaux utilisés dans diverses applications, notamment l'électronique et la technologie . Ses dérivés sont essentiels à la création de matériaux avancés possédant des propriétés souhaitées pour des applications spécifiques.

Électronique

Dans l'électronique, les dérivés du 2-éthylbenzimidazole sont utilisés pour leurs propriétés inhibitrices de corrosion, qui sont essentielles à la fabrication et à la maintenance des composants électroniques . Ils aident à prévenir la corrosion des métaux dans les appareils électroniques, assurant leur fonctionnalité et leur durabilité.

Technologie

L'application du 2-éthylbenzimidazole dans la technologie est liée à son rôle d'inhibiteur de corrosion, qui est essentiel au maintien de l'efficacité et de la sécurité des équipements et systèmes technologiques . Il contribue au développement de solutions durables pour lutter contre la dégradation des matériaux.

Agriculture

En agriculture, les dérivés du 2-éthylbenzimidazole peuvent être utilisés pour améliorer la fertilité des sols et la croissance des plantes, contribuant ainsi à des pratiques agricoles durables . Ils sont impliqués dans la formulation de produits qui améliorent le rendement des cultures et protègent les plantes des maladies.

Colorants et pigments

Le 2-éthylbenzimidazole est également important dans la production de colorants et pigments . Il est impliqué dans la synthèse de colorants utilisés dans diverses industries, des textiles aux encres, en fournissant des couleurs vibrantes et une stabilité.

Protection de l'environnement

Enfin, son application dans la protection de l'environnement est en plein essor, où ses dérivés sont étudiés pour leur potentiel en chimie verte et en procédés respectueux de l'environnement .

Mécanisme D'action

Target of Action

2-Ethylbenzimidazole, a derivative of benzimidazole, primarily targets metal surfaces, acting as a corrosion inhibitor . It is particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Mode of Action

The compound interacts with its targets by adsorbing onto the metal surfaces, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This interaction results in a decrease in the rate of corrosion, protecting the metal from further damage .

Biochemical Pathways

They bind to a variety of therapeutic targets due to their special structural features and electron-rich environment .

Result of Action

The primary result of 2-Ethylbenzimidazole’s action is the reduction of corrosion rates on metal surfaces . By forming a protective layer on the metal surface, it prevents further corrosion, thereby extending the lifespan of the metal and reducing maintenance needs .

Action Environment

The efficacy and stability of 2-Ethylbenzimidazole are influenced by environmental factors such as the presence of corrosive media. It has been found to be effective in both acidic and basic environments, as well as in salt solutions . .

Safety and Hazards

Orientations Futures

Benzimidazole compounds, including 2-ethylbenzimidazole, have been recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Analyse Biochimique

Biochemical Properties

2-Ethylbenzimidazole has been found to interact with various biomolecules. It’s known for its role as a corrosion inhibitor, particularly in the context of metals like copper . This interaction involves the formation of a protective film on the metal surface, which is facilitated by the compound’s ability to act as a mixed type inhibitor .

Cellular Effects

The cellular effects of 2-Ethylbenzimidazole are primarily related to its role as a corrosion inhibitor. For instance, it has been shown to exert a stronger inhibitive effect on the cathodic reaction than on the anodic one

Molecular Mechanism

The molecular mechanism of 2-Ethylbenzimidazole involves its interaction with the metal surface, where it forms a protective film that inhibits corrosion . This process is facilitated by the compound’s ability to act as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylbenzimidazole have been observed over time. For instance, its interaction and corrosion protection properties on copper in nitric acid at different temperatures have been studied .

Metabolic Pathways

As a derivative of benzimidazole, it may share some common pathways with other benzimidazole compounds

Transport and Distribution

It’s known that benzimidazole derivatives can form a protective film on metal surfaces, suggesting a potential for surface binding

Propriétés

IUPAC Name |

2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171664 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-84-6 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Ethylbenzimidazole?

A1: 2-Ethylbenzimidazole has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Ethylbenzimidazole?

A2: 2-Ethylbenzimidazole can be characterized using various spectroscopic techniques. These include:

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, ]

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

Q3: Is 2-Ethylbenzimidazole stable under various conditions?

A: While specific stability data for various conditions is not extensively covered in the provided abstracts, they do highlight the use of 2-Ethylbenzimidazole in reactions involving high temperatures and acidic environments, suggesting a degree of stability under these conditions. [, , ]

Q4: What are the applications of 2-Ethylbenzimidazole in material science?

A: 2-Ethylbenzimidazole serves as a building block for the synthesis of coordination polymers, which have potential applications in various fields due to their structural diversity and properties. [, , ]

Q5: Does 2-Ethylbenzimidazole exhibit catalytic properties?

A: While the provided research doesn't directly focus on the catalytic activity of 2-Ethylbenzimidazole itself, its use as a ligand in metal complexes, such as porphyrinyloxovanadium(IV)benzimidazole complexes, suggests potential for catalytic applications. [] Further research is needed to fully understand its catalytic behavior.

Q6: Have computational methods been used to study 2-Ethylbenzimidazole?

A: Yes, computational chemistry techniques, particularly density functional theory (DFT), have been employed to investigate the interaction of 2-Ethylbenzimidazole and its derivatives with metal surfaces in the context of corrosion inhibition studies. [, ]

Q7: How does the structure of 2-Ethylbenzimidazole influence its activity?

A: * Substitution at the 2-position: The presence of the ethyl group at the 2-position influences the compound's ability to form hydrogen bonds and coordinate with metal ions, impacting its interactions with biological targets and material properties. [, , , , ]* N-methylation: N-methylated derivatives of 2-styrylbenzimidazoles, synthesized from 2-Ethylbenzimidazole, exhibit distinct spectral properties compared to their non-methylated counterparts. This modification can impact their potential applications as dyes and fluorescent probes. []

Q8: Does 2-Ethylbenzimidazole exhibit any biological activity?

A: * Antibacterial activity: 1-(pyridine-3-methyl)-2-ethylbenzimidazole, a derivative of 2-Ethylbenzimidazole, demonstrates varying degrees of antibacterial activity against different bacterial strains. It shows notable antifungal activity against Rhizoctonia solani Kuhn, Mycosphaerella sentina (Fr.) Schroeter, and Pyricularia oryzae Cav. []* Anti-inflammatory activity: Mannich base derivatives of 2-Ethylbenzimidazole have shown potential anti-inflammatory activity. []* Effects on Molluscan Neurons: Research suggests that certain benzimidazole derivatives, potentially including 2-Ethylbenzimidazole, may impact electrical activity in molluscan neurons. []

Q9: Are there any known interactions between 2-Ethylbenzimidazole and biological systems?

A: Research indicates that the benzene ring in benzimidazole can hinder coordination with copper(II), suggesting a potential interaction between 2-Ethylbenzimidazole and metal ions in biological systems. []

Q10: How is 2-Ethylbenzimidazole typically analyzed and quantified?

A10: Analytical methods mentioned in the provided research include:

- Gas Chromatography/Mass Spectrometry (GC/MS): Used to separate and identify volatile compounds like 2-Ethylbenzimidazole in complex mixtures, such as essential oils. []

- Electrochemical Techniques: Techniques like cyclic voltammetry are employed to study the electrochemical behavior of 2-Ethylbenzimidazole and its metal complexes, particularly in the context of corrosion inhibition. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)